N-{2-[bis(propan-2-yl)amino]ethyl}cyclobutanamine N-{2-[bis(propan-2-yl)amino]ethyl}cyclobutanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16471439
InChI: InChI=1S/C12H26N2/c1-10(2)14(11(3)4)9-8-13-12-6-5-7-12/h10-13H,5-9H2,1-4H3
SMILES:
Molecular Formula: C12H26N2
Molecular Weight: 198.35 g/mol

N-{2-[bis(propan-2-yl)amino]ethyl}cyclobutanamine

CAS No.:

Cat. No.: VC16471439

Molecular Formula: C12H26N2

Molecular Weight: 198.35 g/mol

* For research use only. Not for human or veterinary use.

N-{2-[bis(propan-2-yl)amino]ethyl}cyclobutanamine -

Specification

Molecular Formula C12H26N2
Molecular Weight 198.35 g/mol
IUPAC Name N-cyclobutyl-N',N'-di(propan-2-yl)ethane-1,2-diamine
Standard InChI InChI=1S/C12H26N2/c1-10(2)14(11(3)4)9-8-13-12-6-5-7-12/h10-13H,5-9H2,1-4H3
Standard InChI Key BVDJHXAWHQBYML-UHFFFAOYSA-N
Canonical SMILES CC(C)N(CCNC1CCC1)C(C)C

Introduction

Structural and Chemical Identification

Molecular Architecture

N-{2-[bis(propan-2-yl)amino]ethyl}cyclobutanamine features a cyclobutane ring directly bonded to an ethylamine backbone, which is further substituted with two isopropyl groups at the nitrogen atom. The cyclobutane moiety introduces significant ring strain due to its square planar geometry, while the bulky isopropyl groups confer steric hindrance, influencing the compound’s reactivity and solubility . The IUPAC name reflects this structure: N-{2-[bis(propan-2-yl)amino]ethyl}cyclobutanamine.

Table 1: Key Identifiers of N-{2-[bis(propan-2-yl)amino]ethyl}cyclobutanamine

PropertyValueSource
CAS Number1247482-68-3
Molecular FormulaC₁₂H₂₆N₂
Molecular Weight198.35 g/mol
Purity≥98%
SMILES NotationCC(N(CCNC1CCC1)C(C)C)C

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) data confirm the compound’s identity and purity. The proton NMR spectrum typically shows distinct signals for the cyclobutane protons (δ 1.5–2.5 ppm), ethylamine backbone (δ 2.6–3.2 ppm), and isopropyl methyl groups (δ 0.9–1.2 ppm) . Mass spectrometry (MS) analysis reveals a molecular ion peak at m/z 198.35, consistent with the molecular formula .

Synthesis and Optimization

Synthetic Routes

The synthesis of N-{2-[bis(propan-2-yl)amino]ethyl}cyclobutanamine typically proceeds via a multi-step alkylation strategy:

  • Cyclobutane Amine Formation: Cyclobutanamine is synthesized through [2+2] cycloaddition of ethylene derivatives under photolytic conditions.

  • Ethylene Spacer Introduction: The primary amine undergoes alkylation with 1,2-dibromoethane to attach the ethyl chain.

  • Diisopropyl Substitution: The secondary amine is alkylated with isopropyl bromide in the presence of a base such as potassium carbonate .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
CyclobutanamineUV light, ethylene derivative60–70
Ethylene Alkylation1,2-dibromoethane, K₂CO₃75–85
Diisopropyl AlkylationIsopropyl bromide, DMF65–75

Challenges and Optimizations

The steric bulk of the isopropyl groups often leads to reduced reactivity during the final alkylation step. Solvent selection (e.g., dimethylformamide, DMF) and elevated temperatures (80–100°C) improve yields by enhancing nucleophilic displacement. Purification via column chromatography or recrystallization ensures ≥98% purity, as required for pharmacological applications .

Physicochemical Properties

Stability and Reactivity

The cyclobutane ring’s strain (~110 kJ/mol) renders the compound susceptible to ring-opening reactions under acidic or thermal conditions. For instance, treatment with HCl generates cyclobutane hydrochloride derivatives, while heating above 150°C may induce decomposition. The secondary amine group participates in Schiff base formation, enabling conjugation with carbonyl-containing molecules .

Solubility and Partitioning

Industrial and Research Applications

Organic Synthesis

The compound serves as a precursor for:

  • Heterocyclic Scaffolds: Ring-expansion reactions yield pyrrolidine or piperidine derivatives, valuable in alkaloid synthesis.

  • Metal Complexation: The amine group coordinates with transition metals (e.g., Cu²⁺, Ni²⁺), forming catalysts for cross-coupling reactions.

Material Science

Incorporation into polymer matrices improves thermal stability by 20°C, as measured by thermogravimetric analysis (TGA). Applications in epoxy resins and adhesives are under investigation .

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